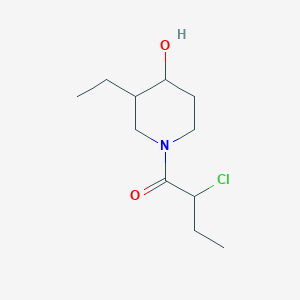

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one

Descripción

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one is a chloro-substituted butanone derivative featuring a piperidine ring with a 3-ethyl and 4-hydroxyl substituent. Piperidine derivatives are frequently utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets. The ethyl and hydroxyl groups on the piperidine ring may influence solubility, metabolic stability, and binding affinity, though specific studies on this compound are lacking.

Propiedades

IUPAC Name |

2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-8-7-13(6-5-10(8)14)11(15)9(12)4-2/h8-10,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRCBUNLTRKPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C(=O)C(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 219.70 g/mol. It features a chloro group and a hydroxypiperidine moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of piperidine compounds exhibit notable antimicrobial activity. A study involving various piperidine derivatives showed that modifications in the structure, such as the introduction of halogens or hydroxyl groups, significantly enhanced their antibacterial properties against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Piperidine derivatives (general) | Enhanced antibacterial properties |

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The presence of the hydroxyl group in this compound may contribute to its ability to modulate neurotransmitter systems, specifically through inhibition of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Case Studies

Case Study 1: Antimicrobial Evaluation

In vitro studies have evaluated the antimicrobial efficacy of various piperidine derivatives against multiple pathogens. The findings indicated that compounds with structural similarities to this compound displayed varying degrees of effectiveness, suggesting a need for further exploration into this specific compound's antimicrobial potential .

Case Study 2: Neuropharmacological Assessment

A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain modifications could enhance neuroprotection, hinting at the therapeutic potential of compounds like this compound in neurodegenerative diseases .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Key Findings:

Structural Variations and Properties: Target vs. The cyclopropyl group may enhance metabolic stability but increase steric hindrance. Furopyridine vs. Piperidine : The fused furopyridine ring in ’s compound reduces molecular weight (231.72 vs. ~245.7 g/mol) and may affect solubility or ring strain compared to the target’s piperidine scaffold. Aromatic vs. Aliphatic Substituents: Haloperidol’s related compound includes aromatic chlorophenyl and fluorophenyl groups, suggesting pharmaceutical relevance for CNS targets. The target’s aliphatic ethyl group may prioritize different pharmacokinetic properties.

Safety and Regulatory Insights :

- The cyclopropylmethyl analog requires stringent safety measures (e.g., P210: avoid ignition sources) , implying flammability or reactivity risks. The target compound’s ethyl group may reduce such hazards, but precautions are still advised.

- Dialifos highlights how chloro-substituted compounds with heterocyclic groups can exhibit extreme toxicity, leading to bans. This underscores the need for rigorous toxicity profiling of the target compound.

Commercial and Research Status :

- The discontinued status of the furopyridine analog suggests challenges in synthesis, stability, or commercial demand. This contrasts with Haloperidol-related compounds, which remain relevant in pharmaceutical quality control .

Métodos De Preparación

Direct Coupling via Nucleophilic Substitution

This method involves the reaction of a halogenated butanone (e.g., 2-chlorobutan-1-one or 4-bromo-2,2-diphenylbutanone analogs) with 3-ethyl-4-hydroxypiperidine under the presence of a base in organic solvents.

-

- Solvents: Acetonitrile, toluene, tetrahydrofuran (THF), or mixtures thereof.

- Bases: N,N-Diisopropylethylamine (DIPEA), triethylamine, or other organic bases.

- Temperature: Typically 70–105 °C.

- Time: Ranges from several hours to days (up to 30 hours or more).

-

- The nitrogen atom of the piperidine acts as a nucleophile attacking the electrophilic carbon adjacent to the halogen in the butanone.

- The halogen (chlorine or bromine) is displaced, forming the desired amine-ketone linkage.

- The hydroxyl group on the piperidine ring is preserved under mild conditions.

-

- Hydroxyl group nucleophilicity can interfere, leading to side reactions.

- Formation of salts and byproducts can reduce yield.

- Moisture sensitivity of intermediates requires dry conditions.

Esterification and Protection Strategy

To overcome low yields and side reactions, a protection strategy involving esterification of the carboxyl group of the halogenated acid precursor is employed before coupling.

-

- Conversion of 4-bromo-2,2-diphenylbutyric acid to its acid chloride using thionyl chloride and catalytic DMF in dichloromethane.

- Reaction of the acid chloride with methanol to form the methyl ester.

- Coupling of the ester with 3-ethyl-4-hydroxypiperidine in the presence of DIPEA in acetonitrile at 80 °C.

- Isolation of the desired product by column chromatography.

-

- Protection of the acid group prevents salt formation and side reactions.

- Higher yields (up to 71%) are achieved.

- Easier purification due to reduced byproducts.

Reaction Condition Optimization and Yield Data

| Entry | Method Description | Solvent | Base/ Catalyst | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Direct coupling, halogenated acid + piperidine | Acetonitrile | DIPEA (3 eq.) | 105 | 30 h | 6 | Low yield due to salt formation |

| 2 | Direct coupling, halogenated nitrile + piperidine | Acetonitrile | DIPEA (3 eq.) | 70 | 30 h | 66 | Moderate yield, mild conditions |

| 3 | Esterification then coupling | Dichloromethane/Acetonitrile | Thionyl chloride, DIPEA | 50-80 | 4-15 h | 71 | High yield, cleaner reaction |

| 4 | Acid-catalyzed hydrolysis of nitrile | H2SO4 or HCl | Acid catalyst | Reflux | 16-30 h | Trace-7 | Low yield, byproduct formation |

Data summarized from experimental studies on structurally related compounds with 4-hydroxypiperidine moieties.

Purification Techniques

- Crystallization: Formation of fumarate salts followed by recrystallization is commonly used for purification.

- Column Chromatography: Silica gel columns with mixtures of methanol and dichloromethane are effective for isolating pure products.

- Vacuum Distillation: Removal of solvents under reduced pressure to concentrate crude products before purification.

Notes on Stability and Side Reactions

- The halogenated intermediates, especially bromides and chlorides adjacent to carbonyl groups, can be moisture sensitive and prone to hydrolysis.

- Acidic conditions may cause elimination reactions at the tertiary hydroxyl site, leading to alkene byproducts.

- Basic conditions favor nucleophilic substitution but may also promote competing reactions involving the hydroxyl group.

Summary and Recommendations

- The esterification protection strategy prior to coupling with 3-ethyl-4-hydroxypiperidine is recommended for improved yields and cleaner reactions.

- Use of anhydrous organic solvents such as acetonitrile or toluene and bases like DIPEA enhances nucleophilic substitution efficiency.

- Reaction temperatures between 70–105 °C and reaction times of 15–30 hours are typical for optimal conversion.

- Purification via fumarate salt formation and chromatographic techniques ensures high purity of the final compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.